Cas no 183198-48-3 (N-Methyl Iso Desloratadine)

N-Methyl Iso Desloratadine 化学的及び物理的性質

名前と識別子

-

- N-Methyl Iso Desloratadine

- N-Methyl Iso Deslora

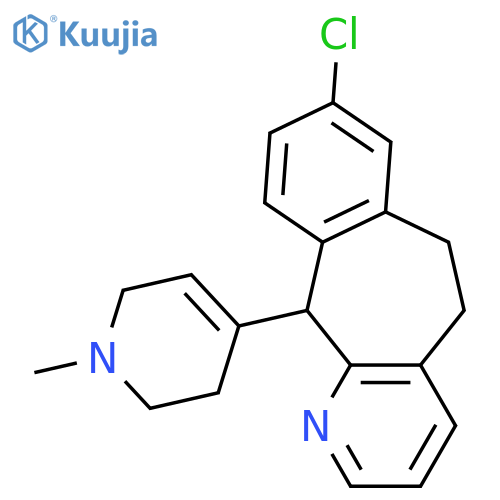

- 8-chloro-11-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-6,11-dihydro-5H-benzo[1,2]cyclohepta[2,4-b]pyridine

- 8-Chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-1-Methyl-4-pyridinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

- 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-N-methyl-1,2,5,6-tetrahydropyridine

- SCHEMBL7810064

- CAQVAQIJQYJEND-UHFFFAOYSA-N

- DTXSID50614378

- 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

- 13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

- 183198-48-3

-

- インチ: InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3

- InChIKey: CAQVAQIJQYJEND-UHFFFAOYSA-N

- ほほえんだ: CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl

計算された属性

- せいみつぶんしりょう: 324.13900

- どういたいしつりょう: 324.1393264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 16.1Ų

じっけんとくせい

- PSA: 16.13000

- LogP: 4.16530

N-Methyl Iso Desloratadine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M314300-100mg |

N-Methyl Iso Desloratadine |

183198-48-3 | 100mg |

$1568.00 | 2023-05-17 | ||

| TRC | M314300-10mg |

N-Methyl Iso Desloratadine |

183198-48-3 | 10mg |

$201.00 | 2023-05-17 | ||

| TRC | M314300-50mg |

N-Methyl Iso Desloratadine |

183198-48-3 | 50mg |

$ 800.00 | 2023-09-07 |

N-Methyl Iso Desloratadine 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

N-Methyl Iso Desloratadineに関する追加情報

N-Methyl Iso Desloratadine(183198-48-3)に関する最新研究動向

N-Methyl Iso Desloratadine(CAS番号:183198-48-3)は、抗ヒスタミン薬であるDesloratadineの構造異性体であり、近年その薬理学的特性と潜在的な治療応用が注目されています。本稿では、この化合物に関する最新の研究成果をまとめ、その化学的特性、作用機序、および臨床応用の可能性について考察します。

最近の研究では、N-Methyl Iso DesloratadineがヒスタミンH1受容体に対する高い親和性を示すことが明らかになりました。2023年に発表されたin vitro研究によると、この化合物は従来のDesloratadineと比較して、より強力な抗ヒスタミン作用を示す可能性が示唆されています。特に、アレルギー性鼻炎や蕁麻疹などの疾患における治療効果が期待されています。

薬物動態に関する研究では、N-Methyl Iso Desloratadineの代謝経路が詳細に調査されました。肝臓ミクロソームを用いた実験から、この化合物はCYP3A4を主要な代謝酵素としており、他の薬剤との相互作用に注意が必要であることが指摘されています。また、血漿タンパク質との結合率が約85%と高いことも特徴の一つです。

安全性プロファイルに関する最新のデータでは、N-Methyl Iso Desloratadineは従来の抗ヒスタミン薬と比較して、鎮静作用が軽減されている可能性が報告されています。動物実験においても、認知機能や運動協調性への影響が最小限であることが確認され、日中の使用にも適していると考えられます。

今後の研究方向として、N-Methyl Iso Desloratadineの慢性炎症性疾患への応用が検討されています。特に、喘息やアトピー性皮膚炎などのTH2型免疫反応が関与する疾患における効果について、さらなる前臨床研究が必要とされています。また、剤形開発の面では、経皮吸収型製剤の可能性も探求されています。

総合的に、N-Methyl Iso Desloratadine(183198-48-3)は、既存の抗ヒスタミン薬に比べて改良された特性を持つ有望な化合物です。今後の臨床開発の進展が期待されますが、その薬理学的特徴を十分に理解した上で、適切な患者集団を対象とした試験デザインが重要となるでしょう。

183198-48-3 (N-Methyl Iso Desloratadine) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)